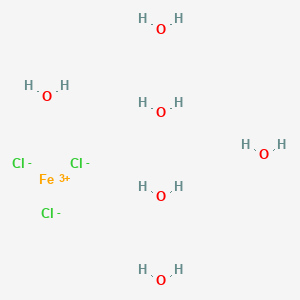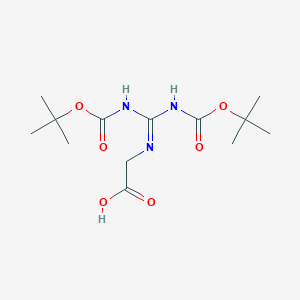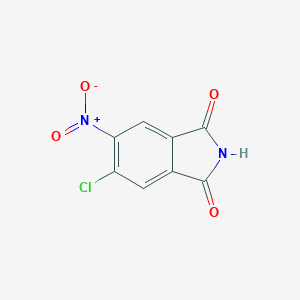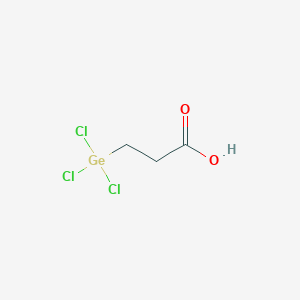
3-amino-3,4-dihydroquinolin-2(1H)-one
Descripción general
Descripción
3-amino-3,4-dihydroquinolin-2(1H)-one, also known as this compound, is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis Techniques : A redox-neutral hydride-transfer/N-dealkylation/N-acylation strategy has been developed for the synthesis of 3,4-dihydroquinolin-2(1H)-one derivatives, illustrating the compound's role in complex chemical synthesis (Yang et al., 2020).
- Formation of Enantiomerically Pure Compounds : Enantiomerically pure benzothiazines, which have potential biological and pharmacological significance, can be used as templates for synthesizing enantiomerically pure 3,4-dihydroquinolin-2(1H)-ones (Harmata & Hong, 2007).
Biological and Pharmacological Research
- Anticancer and Antimicrobial Properties : Novel 2,4-dihydroxyquinoline dyes, derived from 3,4-dihydroquinolin-2(1H)-ones, have shown potential in DNA protection, antimicrobial, and anticancer activities (Şener et al., 2018).
- Antimicrobial Activity : Functionalized 3,4-dihydroquinazolin-2(1H)-one derivatives exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria (Ramana et al., 2016).
Synthesis of Pharmaceutical Compounds
- Synthesis of MERS-CoV Inhibitors : 3-Acyl-2-phenylamino-1,4-dihydroquinolin-4(1H)-one derivatives, related to 3,4-dihydroquinolin-2(1H)-ones, have been synthesized and shown high anti-MERS-CoV inhibitory activities (Yoon et al., 2019).
Pharmaceutical Chemistry and Drug Development
- Platelet Aggregation Inhibitors : Certain derivatives of 3,4-dihydroquinolin-2(1H)-ones have been tested for their potential as platelet aggregation inhibitors, showing promising results in this therapeutic area (Iyobe et al., 2001).
Safety and Hazards
Propiedades
IUPAC Name |
3-amino-3,4-dihydro-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-7-5-6-3-1-2-4-8(6)11-9(7)12/h1-4,7H,5,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANZIRVOGVJLJHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)NC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70542306 | |
| Record name | 3-Amino-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40615-17-6 | |
| Record name | 3-Amino-3,4-dihydroquinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70542306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


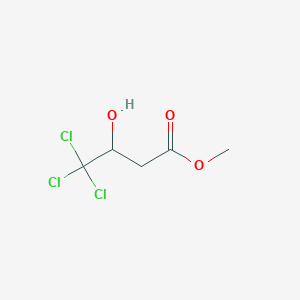
![6,8-Difluoro-4-pyridin-3-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B105603.png)

![4-bromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B105606.png)
